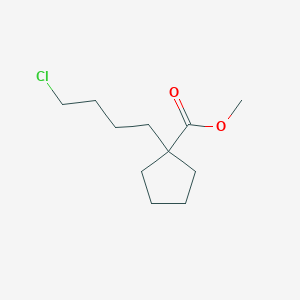
1-(4-Chlorobutyl)cyclopentanecarboxylic acid methyl ester
Cat. No. B8362245
M. Wt: 218.72 g/mol
InChI Key: VTAMSRIPZXTYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06806365B2
Procedure details


To a solution of 1-(4-chlorobutyl)cyclopentane carboxylic acid methyl ester (30 mmol, 6.56 g) in a mixture of THF (60 mL) and methanol (60 mL) was added 1 N sodium hydroxide (60 mL). The mixture was heated to 40-45° C. for 15 h at which point TLC analysis of the reaction mixture indicated the absence of starting material and it was cooled to room temperature. The solvent was removed under vacuum and the residue was diluted with water (100 mL) and extracted with ether (2×100 mL) to remove any neutral impurities. Then, the basic aqueous layer was acidified with 1 N hydrochloric acid and the product was extracted with ethyl acetate (2×75 mL). The combined extracts were washed with brine solution and were dried over anhydrous sodium sulfate. After filtration of the drying agent, the solution was concentrated under vacuum and the residue was purified by silica gel column chromatography to afford 4.2 g (68%) of 1-(4-chlorobutyl)cyclopentane carboxylic acid as a liquid and 1.3 g (22%) of 1-[4-(methoxy)butyl]cyclopentane carboxylic acid as a viscous oil. HR MS (C11H20O3): Obs mass, 200.0175. Calcd mass, 200.0143 (M+).
Quantity
6.56 g
Type
reactant
Reaction Step One




Yield
68%

Yield
22%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([CH2:10][CH2:11][CH2:12][CH2:13][Cl:14])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[OH-].[Na+].C1C[O:20][CH2:19]C1>CO>[Cl:14][CH2:13][CH2:12][CH2:11][CH2:10][C:5]1([C:3]([OH:4])=[O:2])[CH2:6][CH2:7][CH2:8][CH2:9]1.[CH3:19][O:20][CH2:13][CH2:12][CH2:11][CH2:10][C:5]1([C:3]([OH:2])=[O:4])[CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.56 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1(CCCC1)CCCCCl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
42.5 (± 2.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with water (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (2×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any neutral impurities
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with ethyl acetate (2×75 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with brine solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
were dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration of the drying agent
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCCC1(CCCC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g | |
| YIELD: PERCENTYIELD | 68% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCCCC1(CCCC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.3 g | |
| YIELD: PERCENTYIELD | 22% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
